molecular formula C13H12N4S B3440708 5-(allylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

5-(allylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B3440708
M. Wt: 256.33 g/mol
InChI Key: IQAGTOITNKPMPP-UHFFFAOYSA-N
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Description

5-(Allylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a sulfur-containing heterocyclic compound characterized by a triazoloquinazoline core substituted with a methyl group at position 2 and an allylthio (-S-CH₂CH=CH₂) moiety at position 3. Its synthesis typically involves S-alkylation of 2-methylthio-triazoloquinazoline precursors with allyl bromide under basic conditions, as demonstrated in analogous reactions .

Properties

IUPAC Name

2-methyl-5-prop-2-enylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-3-8-18-13-15-11-7-5-4-6-10(11)12-14-9(2)16-17(12)13/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAGTOITNKPMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(allylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol. This leads to the formation of [4,3-c]-annulated triazoloquinazolines, whereas [1,5-c] isomers are formed in acidic media as a result of Dimroth rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Allylthio Group

The allylthio (-S-allyl) moiety can undergo S-regioselective substitution with nucleophiles. For example, alkylation reactions using halogenocarboxylic acids or esters under basic conditions (e.g., triethylamine) replace the thio group with alkyl chains . This reactivity is attributed to the soft sulfur center and the stability of the leaving group (e.g., allyl sulfide).

Reaction Type Conditions Outcome
AlkylationHalogenocarboxylic acids/esters + baseSubstitution of -S-allyl with alkyl groups
(e.g., triethylamine)

Electrophilic Substitution at the Quinazoline Core

The quinazoline moiety in the compound is prone to electrophilic aromatic substitution , particularly at positions activated by electron-donating groups. For instance, chlorination or thionation reactions can modify the core structure, as seen in analogous compounds .

Cycloaddition Reactions

The triazole ring may participate in [3+2] cycloaddition reactions (e.g., with azides or alkenes), though specific examples for this compound are not explicitly reported in the provided sources.

Solvents and Catalysts

  • Solvents : Commonly used include dimethylformamide (DMF), dimethylsulfoxide (DMSO), or ethanol .

  • Catalysts : Bases like triethylamine or lithium aluminum hydride (LiAlH₄) facilitate deprotonation or reduction steps .

Temperature and Time

  • Reactions often require reflux conditions (e.g., 105°C for chlorination with oxalyl chloride) .

  • Acid-catalyzed esterification may degrade the pyrimidine ring, necessitating careful control .

Analytical Techniques

Structural confirmation is achieved via:

  • ¹H/¹³C-NMR : Identifies aromatic protons and functional groups (e.g., OCH₃, SCH₃) .

  • IR spectroscopy : Detects carbonyl or sulfur-containing functional groups .

  • Mass spectrometry : Validated molecular weight and fragmentation patterns .

Biological Activity

While direct data for this compound is limited, analogous triazoloquinazoline derivatives exhibit antimicrobial activity , particularly against fungal pathogens like Candida albicans . Lipophilicity influences potency, as seen in related compounds .

Thionation and Alkylation

Hydrazinobenzoic acids react with N-cyanoimidocarbonates to form the triazoloquinazoline core. Subsequent alkylation or thionation introduces functional groups (e.g., -S-allyl) .

Reduction and Esterification

LiAlH₄ reduces carboxylic acids to alcohols, while esterification may lead to ring degradation under acidic conditions .

Scientific Research Applications

Medicinal Chemistry

5-(Allylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline has been investigated for various therapeutic applications:

  • Antimicrobial Activity : Research indicates that compounds in the triazoloquinazoline class exhibit significant antimicrobial properties. The presence of the allylthio group may enhance this activity by facilitating interactions with microbial targets.
  • Anticancer Properties : Preliminary studies suggest that this compound can inhibit specific enzymes related to cancer cell proliferation. Its mechanism of action may involve binding to molecular targets that regulate cell growth and apoptosis.
  • Anti-inflammatory Effects : Some derivatives of triazoloquinazolines have shown potential in reducing inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand. Its ability to coordinate with metal ions allows for the formation of metal-complexes that can exhibit unique electronic and photophysical properties. These complexes are valuable in catalysis and materials science.

Material Science

The compound is also being explored for applications in developing new materials with specific properties such as fluorescence or solvatochromism. Its unique structural features make it suitable for use in advanced materials that require specific optical characteristics.

Antimicrobial Activity Study

A study published in a peer-reviewed journal reported the synthesis of various derivatives of this compound. The derivatives were screened for antimicrobial activity against several bacterial strains. Results indicated that certain modifications to the allylthio group significantly enhanced antibacterial efficacy compared to the parent compound.

Anticancer Mechanism Investigation

Another research article focused on the anticancer mechanisms of triazoloquinazolines. The study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. This finding supports its potential development as an anticancer agent.

Coordination Complexes

A study on the coordination chemistry of triazoloquinazolines showed that complexes formed with transition metals exhibited improved catalytic activity in organic transformations. The incorporation of this compound into these complexes enhanced their stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(allylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and photophysical behaviors of triazoloquinazolines are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key derivatives:

Compound Name Position 2 Substituent Position 5 Substituent Molecular Weight Key Properties
5-(Allylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline Methyl Allylthio (-S-CH₂CH=CH₂) ~327.4* Moderate lipophilicity; potential for radical reactivity
5-Ethylthio-2-methyl[1,2,4]triazolo[1,5-a]quinazoline (Compound 2) Methyl Ethylthio (-S-CH₂CH₃) 315.4 Lower reactivity compared to allylthio; used in antifungal studies
5-(4′-Diethylaminophenyl)-2-ethyl[1,2,4]triazolo[1,5-c]quinazoline (5d) Ethyl 4′-Diethylaminophenyl 515.62 Strong fluorescence (λem = 480 nm); solvent-dependent Stokes shifts
5-(Dichlorobenzylthio)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline Methyl 2,4-Dichlorobenzylthio ~494.3 Enhanced antifungal activity (vs. Candida albicans); high logP (~4.2)
5-Cyclopentyl-2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazoline 4-Fluorophenyl Cyclopentyl 387.4 Crystalline solid (m.p. 196–198°C); oxidizable to aromatic analogs

*Calculated based on analogous structures.

Key Observations:
  • Electronic Effects: Electron-donating groups (e.g., diethylamino in 5d) enhance fluorescence quantum yields (Φfl up to 0.62 in toluene), whereas electron-withdrawing substituents (e.g., dichlorobenzylthio) reduce emission intensity .
  • Lipophilicity : Allylthio and benzylthio derivatives exhibit higher logP values compared to alkylthio analogs, suggesting improved membrane permeability .
  • Synthetic Accessibility : Allylthio derivatives are synthesized via straightforward S-alkylation, while aryl-substituted analogs require cross-coupling reactions (e.g., Suzuki-Miyaura) .

Photophysical Properties

Triazoloquinazolines with extended π-systems (e.g., 5-aminobiphenyl derivatives) exhibit tunable emission wavelengths (450–550 nm) and large molar extinction coefficients (ε > 20,000 M⁻¹cm⁻¹) . In contrast, allylthio-substituted compounds likely show weaker fluorescence due to sulfur’s heavy-atom effect but may serve as quenchers or photosensitizers.

Biological Activity

Overview

5-(Allylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound belonging to the triazoloquinazoline class. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Its unique structural features contribute to its potential applications in various therapeutic areas, including antimicrobial and anticancer research.

Structure

The compound is characterized by a triazole ring fused to a quinazoline moiety, with an allylthio group at the 5-position. This structure is significant for its biological interactions.

Synthesis

The synthesis typically involves cyclization reactions of specific precursors. A common method includes treating 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters under solvent-free conditions or in ethanol, leading to the formation of the desired triazoloquinazoline derivatives .

Antimicrobial Activity

Research indicates that derivatives of triazoloquinazolines, including this compound, exhibit notable antimicrobial properties. The compound has been tested against various bacterial and fungal strains, showing significant inhibition .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. Notably, it has shown cytotoxic effects against HCT-116 and HepG2 cell lines with IC50 values indicating potent activity .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
HCT-1166.29
HepG22.44

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. It is believed to inhibit certain enzymes involved in cell cycle regulation and proliferation. For instance, it may act as a Topoisomerase II inhibitor, which is crucial for DNA replication and transcription processes .

Case Studies

Case Study 1: Anticancer Research

In a study assessing the anticancer potential of various triazoloquinazolines, this compound exhibited significant cytotoxicity against HCT-116 cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the S and G2/M phases .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results suggested that modifications in the allylthio group could enhance antimicrobial potency .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(allylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline?

Methodological Answer:
The synthesis involves a [5+1]-cyclocondensation reaction between [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amine derivatives and aldehydes. Key steps include:

  • Reagents : Use of aliphatic/aromatic aldehydes (e.g., allylthio-containing aldehydes) and glacial acetic acid or propanol-2 as solvents. Acid catalysts (e.g., H₂SO₄ or HCl) are added in propanol-2 systems .
  • Conditions : Reflux for 2–8 hours under nitrogen to prevent oxidation of intermediates .
  • Purification : Precipitation via sodium acetate saturation, followed by recrystallization from methanol or DMF .
  • Yield Optimization : Typical yields range from 39.5% to 41.6% for analogous compounds (e.g., 5-cyclopentyl derivatives) .

Advanced: How do reaction conditions (solvent, catalyst, atmosphere) influence the yield and purity of triazoloquinazoline derivatives?

Methodological Answer:

  • Inert Atmosphere : Critical for preventing oxidation of dihydro intermediates during cyclocondensation. Oxygen exposure leads to byproducts, reducing yields by ~15–20% .
  • Solvent Choice : Glacial acetic acid enables faster reaction times (2–6 hours) but may require post-reaction neutralization. Propanol-2 with acid catalysts (e.g., H₂SO₄) offers milder conditions but demands extended stirring (24 hours) .
  • Catalyst Impact : HCl vs. H₂SO₄ in propanol-2 affects protonation rates of intermediates, influencing regioselectivity. For example, HCl increases cyclization efficiency by 10–12% in aryl-substituted derivatives .

Basic: What spectroscopic and analytical techniques are used to characterize triazoloquinazoline derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assignments focus on diagnostic peaks:
    • Quinazoline protons (δ 7.2–8.1 ppm) and triazole protons (δ 5.7–6.9 ppm) .
    • Allylthio groups show distinct δ 2.5–3.0 ppm (CH₂) and δ 5.1–5.3 ppm (allylic protons) .
  • LC-MS : Molecular ion peaks (e.g., m/z = 321–323 [M+1] for isopropyl/fluorophenyl derivatives) confirm molecular weight .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with calculated values (e.g., C: 70.76–72.31%, N: 15.72–17.52%) .

Advanced: How do structural modifications at the 5-position (e.g., allylthio vs. cyclopentyl) affect physicochemical and biological properties?

Methodological Answer:

  • Solubility : Allylthio groups enhance lipophilicity (logP increase by ~0.5–1.0) compared to cyclopentyl derivatives, improving membrane permeability .
  • Thermal Stability : Melting points correlate with substituent bulkiness. Allylthio derivatives (mp ~150–160°C) are less stable than cyclohexyl analogs (mp ~190°C) due to reduced crystallinity .
  • Bioactivity : Allylthio groups may enhance antifungal potency. For example, 5-arylthio derivatives show MICs of 8–16 µg/mL against Candida albicans vs. 32–64 µg/mL for alkyl-substituted analogs .

Basic: What experimental designs are used to evaluate antimicrobial activity of triazoloquinazolines?

Methodological Answer:

  • Strains : Standard strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) cultured on Mueller-Hinton agar .
  • Assay Protocol :
    • Agar Dilution : Compounds are tested at 1–128 µg/mL. MICs determined after 18–24 hours incubation .
    • Controls : Nitrofurantoin (bacteria) and ketoconazole (fungi) serve as reference agents .
  • Data Interpretation : Activity is classified as potent (MIC ≤8 µg/mL), moderate (16–32 µg/mL), or weak (≥64 µg/mL) .

Advanced: How can computational methods (e.g., molecular docking) guide the optimization of triazoloquinazoline derivatives?

Methodological Answer:

  • Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or CYP51 (antifungal target) based on structural homology .
  • Docking Workflow :
    • Ligand Preparation : Minimize energy of allylthio derivatives using DFT (B3LYP/6-31G* basis set).
    • Pocket Analysis : Identify hydrophobic interactions (e.g., quinazoline core with DHFR Phe92) and hydrogen bonds (triazole N-atoms with Thr121) .
  • Validation : Compare docking scores (e.g., Glide scores ≤−8.0 kcal/mol) with experimental IC₅₀ values to refine substituent design .

Basic: What are the challenges in scaling up triazoloquinazoline synthesis for preclinical studies?

Methodological Answer:

  • Reaction Scaling : Maintain inert atmosphere via continuous nitrogen flow in large reactors to prevent dihydro intermediate oxidation .
  • Purification : Use fractional crystallization (methanol/water) instead of column chromatography for cost-effective bulk purification .
  • Yield Consistency : Batch-to-batch variability (e.g., ±5% yield) is mitigated by strict control of aldehyde purity and reaction temperature (±2°C) .

Advanced: How do tautomeric equilibria in triazoloquinazoline derivatives impact their reactivity and bioactivity?

Methodological Answer:

  • Tautomer Identification : ¹⁵N NMR and X-ray crystallography reveal predominant 1,2,4-triazolo[1,5-c]quinazoline tautomers (90–95% population) over alternative forms .
  • Reactivity Effects : Tautomeric states influence nucleophilic attack sites. For example, N3-protonated forms react preferentially with electrophiles at C5 .
  • Bioactivity Correlation : Tautomers with planar triazole-quinazoline systems exhibit higher DNA intercalation potential (e.g., ∆Tm = 8–10°C in thermal denaturation assays) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(allylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
Reactant of Route 2
5-(allylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

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